molecular formula C24H31NO5 B11160131 4-ethyl-7-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-8-methyl-2H-chromen-2-one

4-ethyl-7-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-8-methyl-2H-chromen-2-one

Cat. No.: B11160131
M. Wt: 413.5 g/mol
InChI Key: JIPKFKKTDLZWLP-UHFFFAOYSA-N
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Description

7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a decahydroisoquinoline moiety and a chromen-2-one core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents. The scalability of the synthesis process is crucial for large-scale production, and industrial methods often focus on achieving high throughput and reproducibility .

Chemical Reactions Analysis

Types of Reactions

7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .

Scientific Research Applications

7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE include other chromen-2-one derivatives and decahydroisoquinoline-containing molecules. These compounds share structural similarities and may exhibit comparable biological activities .

Uniqueness

The uniqueness of 7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C24H31NO5

Molecular Weight

413.5 g/mol

IUPAC Name

7-[1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-1-oxopropan-2-yl]oxy-4-ethyl-8-methylchromen-2-one

InChI

InChI=1S/C24H31NO5/c1-4-17-13-21(26)30-22-15(2)20(9-8-19(17)22)29-16(3)23(27)25-12-11-24(28)10-6-5-7-18(24)14-25/h8-9,13,16,18,28H,4-7,10-12,14H2,1-3H3

InChI Key

JIPKFKKTDLZWLP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N3CCC4(CCCCC4C3)O

Origin of Product

United States

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